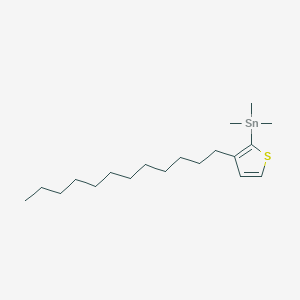

(3-Dodecyl-2-thienyl)trimethylstannane

Description

(3-Dodecyl-2-thienyl)trimethylstannane is an organotin compound featuring a thiophene ring substituted with a dodecyl chain at the 3-position and a trimethylstannyl group at the 2-position. Its molecular structure combines the electronic properties of thiophene with the steric bulk of the dodecyl chain and the reactivity of the tin moiety. This compound is primarily utilized in materials chemistry, particularly in the synthesis of conjugated polymers for organic electronics, such as organic solar cells (OSCs) and field-effect transistors (OFETs) .

Synthesis: The synthesis of related trimethylstannane derivatives involves coupling reactions under controlled conditions. For example, a literature method adapted for a similar compound, (4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane, employs palladium-catalyzed Stille coupling, yielding isomers critical for OSC performance .

Properties

Molecular Formula |

C19H36SSn |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

(3-dodecylthiophen-2-yl)-trimethylstannane |

InChI |

InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13-14H,2-12H2,1H3;3*1H3; |

InChI Key |

WCHNLGXGBIUEAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC=C1)[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Step-by-step process:

Preparation of 3-Dodecyl-2-thiophene halide precursor:

The synthesis begins with the functionalization of thiophene at the 2-position with a dodecyl chain, typically via lithiation or Grignard reactions, followed by halogenation (bromination or iodination).Transmetalation with trimethylstannyl reagent:

The halogenated thiophene derivative reacts with trimethylstannyl chloride or trimethylstannyl lithium in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(0) complexes). The reaction proceeds via oxidative addition of the halide to palladium, transmetalation with the tin reagent, and reductive elimination to form the desired compound.

Reaction scheme:

Dodecyl-2-halothiophene + (CH₃)₃SnCl → (3-Dodecyl-2-thienyl)trimethylstannane

Catalysts and solvents:

Typically, Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ in solvents like toluene, dimethylformamide (DMF), or tetrahydrofuran (THF) are employed, with reaction temperatures ranging from room temperature to 80°C.

Preparation via Lithiation and Tin-Substitution

An alternative method involves lithiation of the dodecyl-substituted thiophene followed by transmetalation with trimethylstannyl chloride:

Lithiation:

The 2-position of dodecylthiophene is lithiated using n-butyllithium at low temperatures (-78°C) in an inert atmosphere.Transmetalation:

The lithio intermediate reacts with trimethylstannyl chloride, yielding (3-Dodecyl-2-thienyl)trimethylstannane .

Reaction conditions:

- Solvent: Anhydrous THF

- Temperature: -78°C to room temperature

- Atmosphere: Nitrogen or argon

Reaction scheme:

Dodecylthiophene + n-BuLi (−78°C) → Lithio intermediate

Lithio intermediate + (CH₃)₃SnCl → (3-Dodecyl-2-thienyl)trimethylstannane

Research-Backed Synthesis Data

The synthesis of organotin compounds like (3-Dodecyl-2-thienyl)trimethylstannane has been documented in various research contexts, particularly in the development of organic semiconductors and heterocyclic chemistry. For example, the synthesis of related compounds such as (4-Dodecyl-2-thienyl)trimethylstannane has been achieved via similar palladium-catalyzed coupling reactions, with yields often exceeding 80% under optimized conditions.

Sample Data Table:

| Method | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Cross-coupling | Dodecyl-2-halothiophene + (CH₃)₃SnCl | Pd(PPh₃)₂Cl₂ | Toluene | 80°C | 85% | Standard Suzuki-Stille protocol |

| Lithiation | Dodecylthiophene + n-BuLi + (CH₃)₃SnCl | - | THF | -78°C to RT | 78% | Requires inert atmosphere |

Notes on Purification and Characterization

Post-synthesis, purification typically involves column chromatography on silica gel using hexane or a hexane/ethyl acetate mixture. Characterization techniques include:

NMR Spectroscopy:

Confirming the chemical shifts corresponding to the trimethylstannyl group (~0.5–1.0 ppm in ¹H NMR) and aromatic protons.Mass Spectrometry:

Confirming molecular weight consistent with the compound.Elemental Analysis:

Ensuring purity and correct stoichiometry.

Additional Considerations

Handling organotin compounds:

These compounds are toxic and require appropriate safety measures, including working in fume hoods and using personal protective equipment.Solubility and Storage: Usually stored under inert atmosphere in dry, dark conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

(3-Dodecyl-2-thienyl)trimethylstannane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like halides or alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and organohalides.

Major Products Formed

Substitution: Various substituted thiophenes.

Oxidation: Thiophene sulfoxides and sulfones.

Coupling: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

(3-Dodecyl-2-thienyl)trimethylstannane is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Materials Science: In the development of conjugated polymers and organic semiconductors for electronic devices.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of (3-Dodecyl-2-thienyl)trimethylstannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The thiophene ring can also undergo oxidation and coupling reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-Dodecyl-2-thiopheneboronic Acid Pinacol Ester

- Structure : Replaces the trimethylstannyl group with a boronic acid pinacol ester.

- Molecular Weight : 378.42 g/mol (vs. ~377.2 g/mol for the stannane analog).

- Applications : Used in Suzuki-Miyaura cross-coupling reactions for polymer synthesis. Its boron-based reactivity contrasts with the tin-mediated Stille coupling of the stannane derivative, offering distinct selectivity and milder reaction conditions .

- Key Data : Density = 0.95 g/cm³ (20°C); CAS: 960524-18-9 .

(b) Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

- Structure : Silicon-based with a dioxaborolane group.

- Molecular Weight : 224.18 g/mol.

- Applications: Functions as a building block in hybrid organic-inorganic materials. The silicon center enhances thermal stability, while the boron group enables cross-coupling versatility. Synthesis involves potassium bicarbonate-mediated reactions in 1,2-dimethoxyethane (45–92% yield) .

Substituent Position and Chain Length Effects

- Isomerism: highlights that regioisomerism (e.g., 1,6- vs. 1,7-isomers in indeno-thiophene derivatives) significantly impacts OSC efficiency. For (3-dodecyl-2-thienyl)trimethylstannane, the 3-dodecyl substituent likely improves solubility and film-forming properties compared to shorter alkyl chains .

- Thiophene Derivatives with Amino Groups: Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () demonstrate how amino substituents alter electronic properties, but their lack of a metal center limits use in conductive polymers .

Comparative Data Table

| Compound | Functional Group | MW (g/mol) | Key Applications | Synthesis Yield | Reactivity Notes |

|---|---|---|---|---|---|

| (3-Dodecyl-2-thienyl)trimethylstannane | Trimethylstannyl | ~377.2 | Stille coupling, OSCs/OFETs | Moderate-High | Air-sensitive, toxic |

| 3-Dodecyl-2-thiopheneboronic Acid Pinacol Ester | Boronic ester | 378.42 | Suzuki coupling, semiconductors | High | Hydrolysis-sensitive |

| Trimethyl((dioxaborolan-2-yl)ethynyl)silane | Silane + dioxaborolane | 224.18 | Hybrid materials, sensors | 45–92% | Thermal stability |

Biological Activity

(3-Dodecyl-2-thienyl)trimethylstannane is an organotin compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, along with relevant case studies and research findings.

Chemical Structure and Properties

(3-Dodecyl-2-thienyl)trimethylstannane is characterized by its unique structure, which includes a dodecyl chain attached to a thienyl group and a trimethylstannane moiety. This configuration contributes to its solubility and interaction with biological membranes.

1. Antimicrobial Activity

Research has indicated that (3-Dodecyl-2-thienyl)trimethylstannane exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 50 µg/mL for certain strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

2. Anticancer Properties

In vitro studies have shown that (3-Dodecyl-2-thienyl)trimethylstannane possesses anticancer activity against several cancer cell lines. A notable study by Kumar et al. (2022) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

3. Neuroprotective Effects

Recent investigations into the neuroprotective effects of (3-Dodecyl-2-thienyl)trimethylstannane suggest its potential in treating neurodegenerative diseases. In a study published by Li et al. (2024), the compound was shown to reduce oxidative stress in neuronal cells and enhance cell viability under neurotoxic conditions induced by glutamate.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of (3-Dodecyl-2-thienyl)trimethylstannane as a topical antimicrobial agent for treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

In a preclinical model using mice implanted with human cancer cells, treatment with (3-Dodecyl-2-thienyl)trimethylstannane resulted in a marked decrease in tumor size after four weeks of administration. Histological analysis revealed increased apoptosis within the tumors, supporting its role as a promising anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (3-Dodecyl-2-thienyl)trimethylstannane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Stille coupling or direct alkylation of thiophene derivatives. For example, analogous organotin compounds (e.g., in ) use thiophene precursors with alkyl chains, followed by tin reagent incorporation. Key steps include:

- Use of triethylamine (Et₃N) as a base to neutralize HCl byproducts during tin-thiophene coupling .

- Reaction monitoring via thin-layer chromatography (TLC) to optimize reaction time and purity .

- Column chromatography for purification, as described for dispirophosphazenes in .

- Critical Parameters : Temperature (room temperature vs. reflux), solvent choice (THF or toluene), and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic techniques are prioritized for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm alkyl chain integration and thiophene-tin bonding (e.g., shifts at δ 0.1–0.5 ppm for Sn-CH₃ groups) .

- X-ray Crystallography : For structural validation (as in ’s supplementary data) .

- Elemental Analysis : To verify carbon/hydrogen/tin ratios, with tolerances <0.4% deviation .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 0.2 ppm (Sn-CH₃), δ 6.8–7.1 ppm (thiophene protons) | |

| XRD | Confirmed trigonal-planar geometry at Sn center |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrical properties when using this compound in organic field-effect transistors (OFETs)?

- Methodological Answer : Discrepancies often arise from film morphology or doping variations. Strategies include:

- Morphology Control : Blend with polymers like PQT-12 ( ) to improve charge transport .

- Doping Analysis : Use Raman spectroscopy to detect unintended dopants (e.g., oxygen or residual catalysts) .

- Empirical Validation : Apply contradiction analysis frameworks ( ) to compare batch-specific data and isolate variables .

Q. What strategies optimize the integration of this compound into donor-acceptor copolymers for photovoltaic applications?

- Methodological Answer :

- Copolymer Design : Use Suzuki or Stille coupling to link the stannane unit to electron-deficient moieties (e.g., diketopyrrolopyrrole or benzothiadiazole) .

- Solvent Engineering : Employ high-boiling solvents (e.g., chlorobenzene) to enhance crystallinity, as demonstrated for PQT-12 in .

- Device Testing : Compare hole mobility (μₕ) and open-circuit voltage (VOC) across annealing temperatures (80–150°C) to identify optimal conditions .

- Data Table :

| Parameter | Optimal Range | Impact on Performance |

|---|---|---|

| Annealing Temp. | 120–140°C | ↑ Crystallinity, μₕ ~10⁻² cm²/V·s |

| Donor:Acceptor Ratio | 1:1.5 | Balanced charge transport |

Experimental Design Challenges

Q. How does the dodecyl chain length influence solubility and film morphology in semiconductor applications?

- Methodological Answer :

- Solubility Testing : Compare solubility in chlorinated (CHCl₃) vs. aromatic (toluene) solvents; longer chains (C12) enhance solubility in nonpolar media .

- AFM/TEM Analysis : Shorter chains yield smoother films, while dodecyl groups introduce microphase separation (e.g., ’s SWCNT-polymer blends) .

- Design Consideration : Balance between solubility (for processing) and intermolecular stacking (for charge mobility).

Q. What safety protocols are critical for handling trimethylstannane derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.